
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule with potential therapeutic applications in cancer treatment. DMXAA was first discovered in the 1980s and has since been extensively studied for its anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor regression in a variety of cancer models, including melanoma, lung cancer, and colon cancer. 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Wirkmechanismus
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide works by activating the immune system to attack cancer cells. It does this by binding to and activating the stimulator of interferon genes (STING) pathway, which leads to the production of interferons and other immune system molecules. These molecules then activate immune cells, such as T cells and natural killer cells, to attack cancer cells.
Biochemical and Physiological Effects:
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the production of interferons and other immune system molecules, as well as cytokines and chemokines. It also leads to the activation of immune cells, such as T cells and natural killer cells, and the recruitment of other immune cells to the site of the tumor. 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has also been shown to have anti-angiogenic properties, meaning it can prevent the formation of new blood vessels that tumors need to grow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide has some limitations in lab experiments. It can be toxic to normal cells at high doses, which can make it difficult to use in certain experiments. It also has a short half-life in the body, meaning it needs to be administered frequently or in high doses to maintain its effectiveness.
Zukünftige Richtungen
There are several future directions for 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide research. One area of focus is on improving its effectiveness in cancer treatment. This could involve developing new formulations or combination therapies that enhance its anti-cancer properties. Another area of focus is on understanding its potential applications in other diseases, such as viral infections or autoimmune disorders. Finally, there is a need for more research on the safety and toxicity of 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide, particularly in humans, to determine its potential as a clinical therapy.
Synthesemethoden
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting with 2,6-dimethylpyridine-3-carboxylic acid. The acid is first converted to an acid chloride, which is then reacted with dimethylamine to form the amide. The amide is then reduced to the corresponding amine, which is finally acylated with 2,6-dimethylphenylacetyl chloride to yield 6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide.
Eigenschaften
IUPAC Name |
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-5-7-12(2)15(11)18-16(20)13-8-9-14(17-10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZAXQKOIWJBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(2,6-dimethylphenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

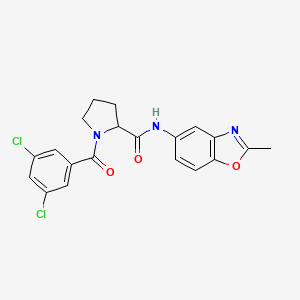
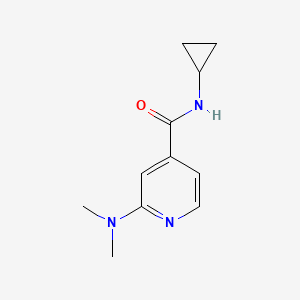
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)
![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
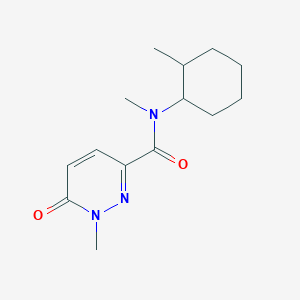


![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
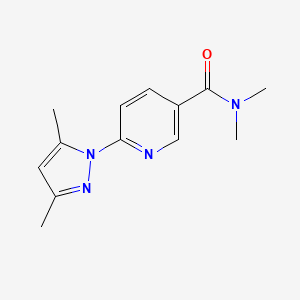

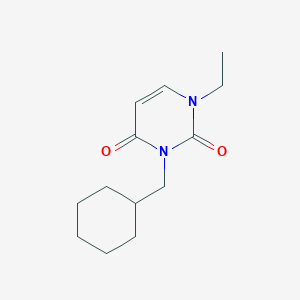


![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)